molecular formula C7H10N2O B095994 (2-Methoxyphenyl)hydrazine CAS No. 18312-46-4

(2-Methoxyphenyl)hydrazine

Cat. No.: B095994
CAS No.: 18312-46-4
M. Wt: 138.17 g/mol
InChI Key: FGODPVCKFLEVFG-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)hydrazine is an organic compound with the molecular formula C₇H₁₀N₂O. It is a derivative of hydrazine where one of the hydrogen atoms is replaced by a (2-methoxyphenyl) group. This compound is known for its utility in organic synthesis, particularly in the preparation of various heterocyclic compounds and as an intermediate in pharmaceutical research .

Biochemical Analysis

Biochemical Properties

It has been used in electrochemical studies for the demethylation of 2-methoxyphenol . This suggests that (2-Methoxyphenyl)hydrazine may interact with enzymes or proteins involved in methylation and demethylation processes.

Molecular Mechanism

It is known to be involved in the electrochemical demethylation of 2-methoxyphenol , suggesting that it may interact with biomolecules and potentially influence enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Methoxyphenyl)hydrazine can be synthesized through several methods. One common approach involves the reduction of (2-methoxyphenyl)diazonium salts. This reduction can be achieved using reagents such as sodium sulfite or hydrogen sulfite under controlled conditions . Another method involves the reaction of (2-methoxyphenyl)amine with hydrazine hydrate in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the diazotization of (2-methoxyphenyl)amine followed by reduction. This process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure environmental safety .

Chemical Reactions Analysis

Types of Reactions: (2-Methoxyphenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (2-Methoxyphenyl)hydrazine is unique due to the presence of the methoxy group at the ortho position, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it particularly useful in the synthesis of specific heterocyclic compounds and in pharmaceutical research .

Properties

IUPAC Name

(2-methoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-5-3-2-4-6(7)9-8/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGODPVCKFLEVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972886
Record name (2-Methoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6971-45-5, 57396-67-5
Record name (2-Methoxyphenyl)hydrazine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Methoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyphenyl)hydrazine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is HPLC-MS a preferred method for analyzing (2-methoxyphenyl)hydrazine derivatives in pharmaceutical development?

A1: HPLC-MS, or High-Performance Liquid Chromatography coupled with Mass Spectrometry, proves particularly valuable in analyzing this compound derivatives and similar compounds due to its combined advantages [, ]. HPLC provides efficient separation of complex mixtures, which is crucial when dealing with multiple compounds in pharmaceutical preparations. This separation ensures accurate identification and quantification of the target compound, even in the presence of impurities or byproducts. Mass spectrometry, on the other hand, offers sensitive and selective detection, allowing researchers to determine the molecular weight and structural information of the separated compounds. This is essential for confirming the identity and purity of the synthesized compounds.

Q2: How does understanding the optimal conditions for mass spectrometric detection benefit the analysis of this compound derivatives?

A2: The research emphasizes optimizing mass spectrometric detection parameters, such as drying gas temperature, fragmentor voltage, and nebulizer pressure, for analyzing this compound and related carbothioamides []. By determining the optimal conditions, researchers can maximize the signal intensity of the mass detector. This leads to enhanced sensitivity and selectivity in identifying and quantifying these compounds, even at low concentrations. Additionally, optimizing these parameters can help distinguish the signal of the target compound from potential impurities, leading to more accurate and reliable results. This is particularly important during drug development to ensure the quality and purity of the final product.

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